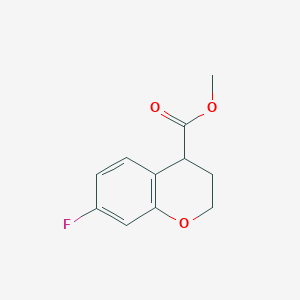
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate
Descripción general
Descripción
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a keto group (3-oxo) and a chlorophenyl group attached to a pentanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid.
Reduction: Formation of ethyl 3-hydroxy-5-[3-chlorophenyl]pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-5-phenylpentanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Ethyl 3-oxo-5-[4-chlorophenyl]pentanoate: The position of the chlorine atom affects the compound’s properties and reactivity.
Ethyl 3-oxo-5-[3-bromophenyl]pentanoate: The presence of a bromine atom instead of chlorine leads to variations in chemical behavior and applications .
Propiedades
Fórmula molecular |
C13H15ClO3 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
ethyl 5-(3-chlorophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 |
Clave InChI |
DGUJRYUPEHVBCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-6-methoxy-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8348512.png)



![3-[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8348540.png)





![6-bromo-1-(4-methoxy-phenyl)-1H-benzo[d]imidazole](/img/structure/B8348588.png)
